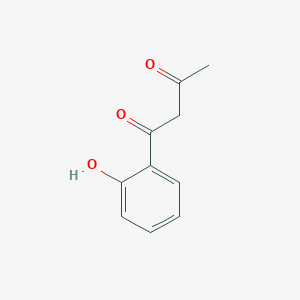

2-(Acetoacetyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIACLOKYTYHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168093 | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16636-62-7 | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Acetoacetyl)phenol: Mechanisms and Methodologies

References

An In-depth Technical Guide to the Laboratory Preparation of 2-(Acetoacetyl)phenol

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(acetoacetyl)phenol, a valuable hydroxyarylketone intermediate.[1] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document goes beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, critical safety considerations, and robust analytical characterization of the final product.

Introduction: The Significance of this compound

This compound, also known as 2'-hydroxyacetoacetophenone, serves as a crucial building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its unique structure, featuring both a phenolic hydroxyl group and a β-diketone moiety, allows for a diverse range of subsequent chemical transformations. The preparation of such hydroxyarylketones is of significant industrial importance.[1]

The most common and industrially relevant method for synthesizing this compound is through the Fries rearrangement of phenyl acetoacetate.[2][3] This intramolecular reaction, catalyzed by a Lewis acid, involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.[4]

Reaction Mechanism: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4] The widely accepted mechanism involves the initial formation of an acylium ion intermediate.[1][5]

The reaction proceeds as follows:

-

Complexation: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester group. This is favored over coordination with the phenolic oxygen because the carbonyl oxygen is more electron-rich and thus a better Lewis base.[4]

-

Formation of the Acylium Ion: The complexation polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion.[5][6]

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich phenol ring.[4] This can occur at either the ortho or para position.

-

Hydrolysis: Subsequent hydrolysis liberates the final this compound product.[5]

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions such as temperature and solvent polarity.[1] High temperatures (above 160°C) and non-polar solvents favor the formation of the ortho product, this compound.[3][4] This is attributed to the thermodynamic stability of the ortho product, which can form a more stable bidentate complex with the aluminum catalyst.[1] Conversely, lower temperatures (below 60°C) and more polar solvents favor the formation of the para isomer.[3][4]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the Fries rearrangement of phenyl acetoacetate.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Phenyl acetoacetate | 1 mole |

| Anhydrous Aluminum Chloride (AlCl₃) | 1.2 moles |

| Nitrobenzene (solvent) | 500 mL |

| Hydrochloric acid (HCl), concentrated | As needed for work-up |

| Ice | Sufficient for cooling |

| Diethyl ether | For extraction |

| Anhydrous sodium sulfate | For drying |

| Round-bottom flask (3-necked) | 2 L |

| Reflux condenser | - |

| Mechanical stirrer | - |

| Thermometer | - |

| Heating mantle | - |

| Separatory funnel | 2 L |

| Rotary evaporator | - |

Procedure:

Part 1: Fries Rearrangement

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of nitrobenzene and 1.2 moles of anhydrous aluminum chloride.

-

Addition of Phenyl Acetoacetate: Cool the mixture in an ice bath and slowly add 1 mole of phenyl acetoacetate while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

Part 2: Work-up and Purification

-

Hydrolysis: Carefully pour the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether and nitrobenzene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.[7]

Safety Precautions and Waste Disposal

Safety is paramount in any chemical synthesis. A thorough risk assessment must be conducted before commencing any experimental work.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.[9]

-

Fume Hood: All manipulations involving volatile and corrosive reagents such as nitrobenzene, aluminum chloride, and concentrated hydrochloric acid must be performed in a well-ventilated fume hood.[9]

-

Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.

-

Nitrobenzene: Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[8] Halogenated and non-halogenated organic waste streams should be segregated.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetoacetyl group, the methyl protons of the acetoacetyl group, and the phenolic hydroxyl proton.[10] The phenolic -OH proton typically appears as a broad singlet between 4-7 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the acetoacetyl group.[7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[10][11]

-

Strong absorption bands corresponding to the C=O stretching of the ketone and ester functionalities will be observed in the region of 1650-1750 cm⁻¹.[12]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.

-

Troubleshooting and Field-Proven Insights

-

Low Yield: Low yields can result from incomplete reaction or side reactions. Ensure the reaction is heated for a sufficient duration and that the temperature is carefully controlled. The formation of the para-isomer can be minimized by maintaining a high reaction temperature.[3]

-

Product Purity: The purity of the final product is critical. If purification by distillation is challenging, column chromatography on silica gel can be an effective alternative.

-

Catalyst Activity: The activity of the aluminum chloride is crucial. Use freshly opened or properly stored anhydrous aluminum chloride to avoid deactivation by moisture.

Conclusion

The Fries rearrangement provides an effective and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to stringent safety protocols, researchers can reliably produce this important chemical intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical research.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. byjus.com [byjus.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. aakash.ac.in [aakash.ac.in]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. monash.edu [monash.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 1-(2-Hydroxyphenyl)butane-1,3-dione: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)butane-1,3-dione is a versatile β-diketone that holds significant interest in synthetic and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and a β-dicarbonyl moiety, imparts a rich chemical profile, including the capacity for keto-enol tautomerism and metal ion chelation. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, physicochemical properties, and its utility as a precursor in the synthesis of flavonoids and other heterocyclic systems. Furthermore, its potential applications, inferred from its structural attributes and the known biological activities of related compounds, are discussed, offering a forward-looking perspective for its application in drug discovery and materials science.

Introduction

1-(2-Hydroxyphenyl)butane-1,3-dione, a member of the β-diketone family, is a crystalline solid at room temperature. Its strategic placement of a hydroxyl group on the phenyl ring ortho to the dicarbonyl side chain is a key structural feature. This arrangement facilitates intramolecular hydrogen bonding and is pivotal to its chemical reactivity and potential as a bidentate ligand. The compound serves as a valuable building block in organic synthesis, most notably in the production of flavones, a class of compounds with a wide spectrum of biological activities.[1] Understanding the nuanced characteristics of this molecule is essential for harnessing its full potential in various scientific domains.

Synthesis and Purification

The synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione is most commonly achieved through a Claisen condensation reaction. This method involves the reaction of a 2-hydroxyacetophenone with an ester, typically ethyl acetate, in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Objective: To synthesize 1-(2-hydroxyphenyl)butane-1,3-dione from 2-hydroxyacetophenone and ethyl acetate.

Materials:

-

2-hydroxyacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A suspension of sodium hydride (4.0 eq) is prepared in anhydrous THF.

-

A mixture of 2-hydroxyacetophenone (1.0 eq) and ethyl acetate (2.5 eq) dissolved in a minimal amount of anhydrous THF is added dropwise to the sodium hydride suspension at room temperature. The reaction is exothermic and may lead to reflux.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 5-10 minutes.[2]

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The aqueous mixture is then acidified to a pH of approximately 6 using 6 M HCl.

-

The product is extracted from the aqueous layer with ethyl acetate (3 x 30 mL).[2]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent.[2]

Yield: Typically in the range of 70-75%.[2]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis and purification of 1-(2-hydroxyphenyl)butane-1,3-dione.

Physicochemical and Spectroscopic Characterization

| Property | Value/Description |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Crystalline white solid[2] |

| Melting Point | Not consistently reported, though derivatives have melting points in the range of 40-165 °C[2] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of 1-(2-hydroxyphenyl)butane-1,3-dione and is particularly useful for studying its keto-enol tautomerism.

¹H NMR: In a solvent like CDCl₃, the compound exists as a mixture of keto and enol tautomers, with the enol form being predominant.[2]

| Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Tautomer |

| -CH₃ (acetyl) | ~2.15 | singlet | 3H | Enol |

| -CH₃ (acetyl) | ~2.31 | singlet | (minor) | Keto |

| -CH₂- | ~4.10 | singlet | (minor) | Keto |

| =CH- | ~6.18 | singlet | 1H | Enol |

| Aromatic-H | ~6.87-7.90 | multiplet | 4H | Both |

| Phenolic -OH | ~12.06 | singlet | 1H | Enol |

| Phenolic -OH | ~11.93 | singlet | (minor) | Keto |

| Enolic =C-OH | ~14.97 | singlet | 1H | Enol |

Note: The signals for the minor keto tautomer are often observed as smaller accompanying peaks.[2]

¹³C NMR: The ¹³C NMR spectrum further confirms the presence of both tautomers.

| Assignment | Approximate Chemical Shift (δ, ppm) | Tautomer |

| -CH₃ | ~23-29 | Both |

| -CH₂- | ~55 | Keto |

| =CH- | ~96 | Enol |

| Aromatic C | ~118-161 | Both |

| C=O (ketone) | ~183-202 | Both |

| =C-O (enol) | ~195 | Enol |

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3267 | O-H stretch (phenolic) |

| ~3010 | C-H stretch (aromatic) |

| ~2925 | C-H stretch (aliphatic) |

| ~1635 | C=O stretch (conjugated ketone) |

| ~1556 | C=C stretch (aromatic and enol) |

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₁₀H₁₀O₃, the expected [M+Na]⁺ peak would be calculated and compared to the found value.[2]

Chemical Properties

Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. In 1-(2-hydroxyphenyl)butane-1,3-dione, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

The position of this equilibrium is sensitive to the solvent environment. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent, shifting the equilibrium towards the keto tautomer. For instance, in CDCl₃, 1-(2-hydroxyphenyl)butane-1,3-dione exists as a 1:4 mixture of keto to enol tautomers.[2]

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol tautomeric equilibrium of 1-(2-hydroxyphenyl)butane-1,3-dione. (Note: Placeholder images are used in the DOT script. In a final document, these would be replaced with actual chemical structure images.)

Metal Chelating Properties

The β-diketone moiety, particularly in its enolic form, is an excellent bidentate ligand for a wide range of metal ions. The deprotonated enolate can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. The presence of the ortho-hydroxyl group on the phenyl ring could potentially allow for terdentate coordination, further enhancing the stability of the resulting metal complexes. While specific studies on the metal complexes of 1-(2-hydroxyphenyl)butane-1,3-dione are not abundant, related β-diketones are known to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). These complexes often exhibit interesting catalytic, magnetic, and spectroscopic properties.

Applications

Precursor in Organic Synthesis

A primary application of 1-(2-hydroxyphenyl)butane-1,3-dione is as a key intermediate in the synthesis of flavones. The Baker-Venkataraman rearrangement is a classic method for flavone synthesis where a 2-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes cyclization. Alternatively, direct cyclization of 1-(2-hydroxyphenyl)butane-1,3-dione derivatives under acidic or basic conditions can yield the flavone core. Given the wide range of biological activities associated with flavones, including antioxidant, anti-inflammatory, and anticancer properties, this synthetic utility is of high importance in medicinal chemistry.[1]

Potential in Analytical Chemistry

The strong metal-chelating ability of 1-(2-hydroxyphenyl)butane-1,3-dione suggests its potential use as a chromogenic or fluorogenic reagent for the detection and quantification of metal ions. The formation of a metal complex can lead to a significant change in the UV-Visible absorption or fluorescence spectrum of the molecule, which can be correlated to the concentration of the metal ion. This application would require further research to establish selectivity, sensitivity, and optimal conditions for specific metal ions.

Inferred Biological and Pharmacological Activities

Direct studies on the biological activities of 1-(2-hydroxyphenyl)butane-1,3-dione are limited. However, its structural similarity to other classes of bioactive compounds allows for informed speculation on its potential pharmacological profile.

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known antioxidant pharmacophore. It can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical can be stabilized by resonance. The hydroquinone moiety present in related compounds is known for potent antioxidant activity.[5]

-

Antimicrobial Activity: Chalcones, which share the 1,3-diaryl-2-propen-1-one core, and other β-diketones have been reported to possess antibacterial and antifungal properties.[6][7] The mechanism of action is often attributed to their interaction with microbial enzymes or cell membranes.

Conclusion and Future Outlook

1-(2-Hydroxyphenyl)butane-1,3-dione is a molecule with a rich and varied chemical character. Its synthesis is well-established, and its spectroscopic properties are well-defined, particularly its fascinating keto-enol tautomerism. While its primary application to date has been in the synthesis of flavones, its inherent properties as a metal chelator and its structural resemblance to known bioactive compounds suggest a broader potential.

Future research should focus on a more thorough investigation of its physicochemical properties, including a definitive crystal structure determination and pKa measurement. A systematic study of its coordination chemistry with a range of metal ions could uncover novel catalysts or materials. Furthermore, a comprehensive biological evaluation, including its antioxidant, antimicrobial, and cytotoxic activities, is warranted to explore its potential as a lead compound in drug discovery. The insights gained from such studies will undoubtedly pave the way for new and innovative applications of this versatile β-diketone.

References

- 1. rsc.org [rsc.org]

- 2. Antioxidant and Antimicrobial Evaluations of Moringa oleifera Lam Leaves Extract and Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16636-62-7|1-(2-Hydroxyphenyl)butane-1,3-dione|BLD Pharm [bldpharm.com]

- 4. 501005-70-5 CAS MSDS (1,2-Butanedione, 1-(2,4-dihydroxy-3-methylphenyl)-3-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

keto-enol tautomerism of 2-(acetoacetyl)phenol

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-(acetoacetyl)phenol

Abstract

This compound, a molecule featuring both a β-dicarbonyl system and a phenolic hydroxyl group, presents a rich and complex case of keto-enol tautomerism. This guide offers a comprehensive technical examination of this equilibrium, a phenomenon of critical importance in fields ranging from synthetic chemistry to drug development. The prevalence of a specific tautomer can dictate a molecule's reactivity, polarity, spectroscopic properties, and, crucially, its biological activity and pharmacokinetic profile. We will dissect the structural nuances of the possible tautomers, the thermodynamic and environmental factors governing their interconversion, and the advanced analytical methodologies required for their characterization and quantification. This document is designed for researchers, scientists, and drug development professionals, providing not only foundational theory but also field-proven experimental protocols and data interpretation frameworks to empower rational molecular design and analysis.

The Principle of Tautomerism: A Dynamic Equilibrium

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (an alkene with an adjacent hydroxyl group).[1][2] These distinct chemical species, known as tautomers, are constitutional isomers that readily interconvert, typically through the migration of a proton and the rearrangement of adjacent single and double bonds.[3][4]

For simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, the landscape changes dramatically in β-dicarbonyl compounds. Here, the enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.[2][5]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the second carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[2][6]

The specific tautomeric composition at equilibrium is a sensitive function of the molecular structure and the surrounding environment, influencing everything from reaction outcomes to how a drug molecule interacts with its biological target.[4] this compound, with its unique combination of a β-dicarbonyl moiety and an ortho-phenolic group, serves as an exemplary model for exploring the subtleties of this equilibrium.[7]

Structural Landscape of this compound Tautomers

The presence of the ortho-hydroxyl group on the phenyl ring introduces additional layers of complexity to the tautomeric equilibrium of the acetoacetyl side chain, primarily through competing intramolecular hydrogen bonding opportunities.

The Diketo Tautomer

The primary keto form is 1-(2-hydroxyphenyl)butane-1,3-dione. In this structure, free rotation can occur around the C-C single bonds, although certain conformations will be sterically and electronically favored. This tautomer is typically more polar than the enol forms.

The Enol Tautomers: A Case of Competing Stabilities

Enolization of the β-dicarbonyl system can, in principle, occur in two ways, but is dominated by the formation of a conjugated system. The key feature is the formation of a stable six-membered chelate ring via an intramolecular hydrogen bond.[2] The ortho-phenolic group further stabilizes this enol form, but also presents the possibility of an alternative hydrogen-bonded structure.

-

Enol Form A (β-Dicarbonyl Chelation): This is the most anticipated enol tautomer. The enolization of the acetoacetyl chain allows the newly formed hydroxyl group to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This creates a highly stable six-membered ring, a structural motif common to β-dicarbonyl enols. The phenolic -OH group remains free or may interact with the solvent.

-

Enol Form B (Phenolic Chelation): A second possibility involves the phenolic hydroxyl group forming an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This would create a different six-membered ring system and influence the conformation of the side chain.

The dominant enol form in solution is a delicate balance between the strengths of these different potential hydrogen bonds and the overall electronic and steric stability of the resulting conformers.

Caption: Tautomeric equilibria of this compound.

Factors Governing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed; it is a dynamic equilibrium influenced by several external and internal factors.

-

Solvent Polarity: This is one of the most significant factors. Non-polar solvents (e.g., cyclohexane, CCl₄) cannot effectively form hydrogen bonds with the solute. In these environments, the intramolecularly hydrogen-bonded enol form, which has a lower net polarity, is significantly favored.[8] Conversely, polar, protic solvents (e.g., water, methanol) can compete for hydrogen bonding with the carbonyl groups, disrupting the internal chelation and stabilizing the more polar keto tautomer.[9][10] Polar aprotic solvents like DMSO, being strong hydrogen bond acceptors, can also stabilize the enol tautomer.[8]

-

Temperature: Temperature changes can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. Detailed variable-temperature studies are required to determine the thermodynamic parameters of the equilibrium.

-

Concentration: In concentrated solutions, intermolecular hydrogen bonding can occur, which may favor the keto form. Dilution in a non-polar solvent typically shifts the equilibrium towards the enol form by minimizing these intermolecular interactions.[11]

Experimental Methodologies for Characterization

A multi-faceted analytical approach is essential to fully characterize the tautomeric system of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution.[5][8][12] The interconversion between keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer present.[5]

¹H NMR Analysis: The proton NMR spectrum provides clear, diagnostic signals:

-

Enol Tautomer: A highly deshielded signal for the enolic hydroxyl proton (δ ≈ 12-16 ppm) involved in the strong intramolecular hydrogen bond. A sharp singlet for the vinylic proton (δ ≈ 5.5-6.5 ppm).

-

Keto Tautomer: A singlet for the two α-protons of the methylene group (δ ≈ 3.5-4.5 ppm).

The ratio of the tautomers can be accurately determined by integrating the area under the vinylic proton signal (enol) and the methylene proton signal (keto).

Table 1: Representative ¹H NMR Chemical Shifts for Tautomers of this compound

| Proton Type | Tautomer | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Enolic OH | Enol | 12.0 - 16.0 | Strong intramolecular H-bond causes significant deshielding. |

| Vinylic CH | Enol | 5.5 - 6.5 | Olefinic proton in a conjugated system. |

| Methylene CH₂ | Keto | 3.5 - 4.5 | Protons alpha to two carbonyl groups. |

| Methyl CH₃ | Both | 2.0 - 2.5 | Signal may be slightly different for each tautomer. |

| Phenolic OH | Both | 5.0 - 9.0 | Chemical shift is solvent and concentration dependent. |

| Aromatic CH | Both | 6.8 - 7.8 | Complex multiplet pattern. |

Experimental Protocol 1: Determination of Keq by ¹H NMR

Objective: To quantify the tautomeric equilibrium constant (Keq) of this compound in different solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

NMR tubes, volumetric flasks, pipettes

-

NMR Spectrometer (≥400 MHz recommended)

Methodology:

-

Sample Preparation: Prepare solutions of this compound of identical concentration (e.g., 10 mg/mL) in each of the chosen deuterated solvents. Ensure complete dissolution.

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (the NMR probe temperature, e.g., 298 K) for at least one hour before analysis to ensure the tautomeric equilibrium is reached.

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Causality: A sufficient relaxation delay (d1) of at least 5 times the longest T₁ is crucial for accurate quantification. This ensures all protons have fully relaxed before the next pulse, making the signal integrals directly proportional to the number of protons.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

-

Integration and Calculation:

-

Integrate the area of the vinylic proton signal of the enol form (Aenol, corresponds to 1H).

-

Integrate the area of the methylene proton signal of the keto form (Aketo, corresponds to 2H).

-

Calculate the mole fraction of each tautomer:

-

% Enol = [Aenol / (Aenol + (Aketo / 2))] * 100

-

% Keto = [(Aketo / 2) / (Aenol + (Aketo / 2))] * 100

-

-

Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].

-

-

Self-Validation: Repeat the integration process multiple times to ensure reproducibility. The sum of the calculated mole fractions (% Enol + % Keto) should equal 100% within a small margin of error.

Caption: Workflow for determining Keq using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique that probes the electronic transitions within the molecule.[13][14] The keto and enol tautomers have different chromophores and thus distinct absorption spectra.

-

Keto form: Exhibits a lower intensity n→π* transition at a longer wavelength and a high intensity π→π* transition at a shorter wavelength, characteristic of isolated carbonyl and phenyl groups.

-

Enol form: The extended conjugated system (phenyl ring, C=C, C=O) results in a high-intensity π→π* transition that is red-shifted (occurs at a longer wavelength) compared to the keto form.

By comparing the experimental spectrum of the mixture with computationally predicted spectra or experimental spectra of locked (non-tautomerizing) analogues, the tautomeric ratio can be estimated.[13][15]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[16][17][18] This is an invaluable tool for confirming the existence of a specific tautomer and precisely measuring its bond lengths and angles, particularly the geometry of the intramolecular hydrogen bond.[19][20]

Expertise & Causality: It is critical to recognize that the solid-state structure represents the lowest energy form in the crystal lattice and may not reflect the dynamic equilibrium present in solution.[21] Crystal packing forces can selectively stabilize one tautomer over another. Therefore, crystallographic data must be interpreted in conjunction with solution-state data (like NMR) for a complete picture.

Data Synthesis and Interpretation

A comprehensive analysis combines experimental data with theoretical calculations to build a robust model of the tautomeric behavior.

Table 2: Illustrative Tautomeric Equilibrium Data for this compound

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) | Keq ([Enol]/[Keto]) | Predominant Stabilizing Interaction |

|---|---|---|---|---|

| Cyclohexane-d₁₂ | 2.0 | 98% | 49.0 | Intramolecular H-Bonding |

| Chloroform-d | 4.8 | 90% | 9.0 | Intramolecular H-Bonding |

| Acetone-d₆ | 21.0 | 75% | 3.0 | Solute-Solvent & Intramolecular H-Bonding |

| Methanol-d₄ | 33.0 | 60% | 1.5 | Solute-Solvent H-Bonding |

| DMSO-d₆ | 47.0 | 85% | 5.7 | H-Bond Acceptance by Solvent |

Note: These are representative values to illustrate trends. Actual values must be determined experimentally.

From the equilibrium constant, the Gibbs free energy difference between the tautomers can be calculated using the equation: ΔG° = -RT ln(Keq) . This provides a quantitative measure of their relative stabilities under specific conditions.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings.[9][21][22] They can be used to:

-

Calculate the relative energies of the different tautomers and conformers in the gas phase and in solution (using continuum solvation models).[9][21]

-

Predict vibrational frequencies (IR) and NMR chemical shifts to aid in the assignment of experimental spectra.[12]

-

Model the transition state for interconversion, providing insight into the kinetics of the tautomerization process.

Implications in Drug Development

Understanding and controlling tautomerism is not merely an academic exercise; it has profound implications for the development of pharmaceuticals.[23]

-

Receptor Binding: Tautomers have different shapes, hydrogen bonding capabilities, and charge distributions. One tautomer may bind to a biological target with high affinity while another is inactive. The dominant form in the physiological environment will determine the drug's efficacy.

-

Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa.[24] These properties govern a drug's solubility, membrane permeability (absorption), and distribution, all key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent law and drug exclusivity.

For a molecule like this compound, the ability of the enol form to act as a metal chelator or the differential hydrogen bonding capacity of its tautomers could be leveraged in designing targeted therapies.[25][26]

Conclusion

The is a sophisticated interplay of structural stability, intramolecular forces, and environmental influences. The ortho-phenolic group introduces a competitive hydrogen bonding element that modulates the well-understood behavior of the β-dicarbonyl system. A rigorous investigation demands a synergistic approach, primarily using NMR spectroscopy for quantitative solution-state analysis, supported by UV-Vis and IR spectroscopy for qualitative confirmation. X-ray crystallography provides definitive solid-state structural data, while computational modeling offers invaluable predictive power and mechanistic insight. For drug development professionals, a deep understanding of this dynamic equilibrium is essential, as it directly impacts the molecular properties that underpin therapeutic efficacy and viability.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 13. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

- 14. researchportal.unamur.be [researchportal.unamur.be]

- 15. pubs.acs.org [pubs.acs.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol: an X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 21. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 23. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. Pharmaceutical applications of phenol and their derivatives | PPTX [slideshare.net]

An In-depth Technical Guide to 2-(Acetoacetyl)phenol: Physicochemical Properties, Reactivity, and Synthetic Applications

Introduction

2-(Acetoacetyl)phenol, systematically known as 1-(2-hydroxyphenyl)butane-1,3-dione, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its structure, incorporating both a phenol and a β-dicarbonyl moiety, imparts a unique combination of reactivity and potential for biological activity. This technical guide provides a comprehensive exploration of the physical and chemical properties of this compound, its synthesis, and its applications as a versatile precursor in the synthesis of various heterocyclic scaffolds relevant to medicinal chemistry.

Molecular Structure and Identification

This compound is characterized by an acetoacetyl group substituted at the ortho position of a phenol ring. This arrangement allows for intramolecular hydrogen bonding, which significantly influences its chemical behavior.

-

IUPAC Name: 1-(2-Hydroxyphenyl)butane-1,3-dione

-

Synonyms: o-Hydroxybenzoylacetone, Salicyloylacetone

-

CAS Number: 16636-62-7[1]

-

Molecular Formula: C₁₀H₁₀O₃[1]

-

Molecular Weight: 178.18 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in synthesis.

| Property | Value/Description | Source(s) |

| Appearance | White crystalline solid. | [2] |

| Melting Point | While the exact melting point is not widely reported, related compounds such as 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione and 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione have melting points of 69.1-70.4 °C and 105.3-106.0 °C, respectively.[2] 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione, another analogue, melts at 120-122 °C.[3] | |

| Boiling Point | Data not available; likely to decompose at higher temperatures. | |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate due to the presence of hydroxyl and carbonyl groups capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.[4] | |

| pKa | The phenolic proton is expected to be acidic, with a pKa value influenced by the electron-withdrawing acetoacetyl group. The methylene protons of the β-dicarbonyl moiety are also acidic due to resonance stabilization of the resulting enolate. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the phenolic hydroxyl group and the β-dicarbonyl system, most notably its existence as a mixture of keto and enol tautomers.

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds is their ability to exist in equilibrium between a keto and an enol form. In the case of this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen, as well as conjugation with the phenyl ring.

References

2-(acetoacetyl)phenol CAS number 16636-62-7

An In-Depth Technical Guide to 2-(Acetoacetyl)phenol (CAS 16636-62-7): Synthesis, Characterization, and Applications

Executive Summary

This compound, also known by its systematic name 1-(2-hydroxyphenyl)butane-1,3-dione (CAS Number: 16636-62-7), is a bifunctional organic compound of significant interest to the scientific community.[1][2] Possessing both a phenolic hydroxyl group and a β-dicarbonyl moiety, this molecule serves as a versatile building block in synthetic chemistry and a compelling scaffold for drug discovery.[3] Its chemical behavior is dominated by a fascinating keto-enol tautomerism, which dictates its reactivity and potential for metal chelation. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, the dynamics of its tautomeric equilibrium, and its prospective applications, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following properties:[4]

| Property | Value | Source(s) |

| CAS Number | 16636-62-7 | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 102°C | [1][4] |

| Boiling Point (Predicted) | 295.1 ± 15.0 °C | [4] |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [4] |

| SMILES | CC(=O)CC(=O)c1ccccc1O | [5] |

| InChI Key | FAIACLOKYTYHSR-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound is achieved through a directed Claisen condensation. This classic carbon-carbon bond-forming reaction is ideally suited for acylating a ketone enolate. In this case, the readily available 2'-hydroxyacetophenone serves as the ketone precursor.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Acetyl Source: Ethyl acetate is a common and cost-effective source of the acetyl group.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is paramount. Unlike alkoxides (e.g., sodium ethoxide), NaH deprotonates the α-carbon of ethyl acetate irreversibly by releasing hydrogen gas. This drives the equilibrium towards the formation of the enolate, preventing competing self-condensation of the 2'-hydroxyacetophenone and ensuring the desired cross-condensation.

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is necessary to prevent quenching the strong base and the reactive enolate intermediates.

-

Work-up: An acidic work-up (e.g., with dilute HCl) is required to neutralize any remaining base and protonate the resulting β-dicarbonyl product, which initially exists as its sodium salt.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in dry THF.

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add ethyl acetate (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, during which H₂ evolution should be observed.

-

Condensation: Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in dry THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ligroine) or by column chromatography on silica gel to yield pure this compound.[1][4]

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The presence of tautomers complicates the spectra, providing a rich source of structural information.

-

¹H NMR Spectroscopy : The spectrum will display characteristic signals for both keto and enol forms.

-

Aromatic Protons : Multiplets between 6.8-7.8 ppm.[6]

-

Phenolic OH : A broad singlet, typically between 4-7 ppm, which disappears upon D₂O exchange.[7]

-

Keto Form : A sharp singlet for the acetyl -CH₃ at ~2.2 ppm and a singlet for the methylene -CH₂- protons at ~3.9 ppm.

-

Enol Form : The appearance of a vinyl proton (-CH=) signal around 5.5-6.0 ppm, and a highly deshielded enolic hydroxyl proton (>12 ppm) due to strong intramolecular hydrogen bonding. The acetyl -CH₃ signal of the enol form will be slightly upfield compared to the keto form.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbons : The keto form will show two distinct C=O signals, one for the ketone (~202 ppm) and one for the aryl ketone (~198 ppm). The enol form will show a signal for the remaining ketone and signals for the enolic C-O and C=C carbons.[8]

-

Aromatic Carbons : Signals will appear in the 115-160 ppm range, with the carbon bearing the hydroxyl group appearing most downfield.[8]

-

Aliphatic Carbons : The keto form will show a methylene (-CH₂-) signal around 50 ppm and a methyl (-CH₃) signal around 30 ppm.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A very broad absorption from ~3500 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the phenolic -OH and the intramolecularly hydrogen-bonded enol -OH.[7][8]

-

C=O Stretch : A complex set of absorptions between 1720 cm⁻¹ and 1600 cm⁻¹. The non-hydrogen-bonded ketone of the keto tautomer will appear around 1715 cm⁻¹. The conjugated and hydrogen-bonded carbonyls of the enol form will be shifted to a lower frequency, often blending with the aromatic C=C stretching region.

-

Aromatic C=C Stretch : Sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[7]

-

-

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 178. Key fragmentation patterns would include the loss of an acetyl radical (•CH₃CO, m/z = 135) and the loss of a ketene molecule (CH₂=C=O) via McLafferty rearrangement.

The Core Equilibrium: Keto-Enol Tautomerism

For most simple ketones, the keto-enol equilibrium heavily favors the keto form.[9] However, for β-dicarbonyl compounds like this compound, the enol form is significantly stabilized and can be the major species in solution.[10] This stabilization arises from two key factors:

-

Intramolecular Hydrogen Bonding : The enol tautomer can form a stable, quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[10][11]

-

Conjugation : The C=C double bond of the enol is in conjugation with the remaining carbonyl group and the aromatic phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[10]

Potential Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable platform molecule.

-

Heterocyclic Synthesis : The molecule is an excellent precursor for the synthesis of oxygen-containing heterocycles. For instance, under acidic conditions, it can undergo intramolecular cyclization (a Pechmann-type condensation) to form substituted chromone or coumarin derivatives, which are common scaffolds in medicinal chemistry.

-

Metal Chelation : The β-dicarbonyl moiety is a classic bidentate ligand capable of chelating a wide variety of metal ions. This property can be exploited in the development of metal-based catalysts, sensors for specific metal ions, or as a strategy to modulate the activity of metalloenzymes in a drug development context.

-

Scaffold for Medicinal Chemistry : Phenolic compounds are known for their wide range of biological activities, including antioxidant and cytotoxic properties.[3] The structure of this compound offers multiple points for derivatization—the phenolic hydroxyl, the acidic methylene protons, and the carbonyl groups—allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[12][13]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with standard safety protocols.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[14][15]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Do not ingest. Wash hands thoroughly after handling.[14][16]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[14]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.[14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14][15]

-

Inhalation : Move person to fresh air and keep comfortable for breathing.[14]

-

Conclusion

This compound (CAS 16636-62-7) is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its synthesis is straightforward, its spectroscopic properties are instructively complex due to a dominant keto-enol equilibrium, and its potential applications span from foundational synthetic chemistry to the frontiers of drug discovery. A thorough understanding of its properties, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound , 16636-62-7 - CookeChem [cookechem.com]

- 5. This compound ,16636-62-7 _Chemical Cloud Database [chemcd.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 16. fishersci.com [fishersci.com]

The Solubility Profile of 2-(acetoacetyl)phenol: A Technical Guide for Researchers

This in-depth technical guide offers a comprehensive exploration of the solubility of 2-(acetoacetyl)phenol (also known as 1-(2-hydroxyphenyl)butane-1,3-dione), a molecule of significant interest in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine its solubility profile. By integrating theoretical principles, data from analogous structures, and detailed experimental methodologies, this document serves as a critical resource for harnessing the full potential of this compound in various research and development applications.

Understanding the Molecular Architecture of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its behavior in different solvents:

-

Aromatic Phenol Group: The presence of a hydroxyl group directly attached to a benzene ring imparts polar characteristics and the capacity for hydrogen bonding.

-

β-Dicarbonyl Moiety: The acetoacetyl group is a classic example of a β-dicarbonyl system, which can exist in equilibrium between keto and enol tautomeric forms.[1] This tautomerism plays a crucial role in the molecule's polarity and its ability to interact with solvents.

-

Intramolecular Hydrogen Bonding: In the enol form, a stable six-membered ring can be formed via intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the carbonyl oxygens. This can influence how the molecule presents itself to the solvent.

The interplay of these structural elements suggests a nuanced solubility profile, with expected solubility in polar solvents and limited solubility in non-polar hydrocarbon solvents.

The Critical Role of Keto-Enol Tautomerism

The equilibrium between the keto and enol forms of this compound is a dynamic process influenced by the solvent environment.[2] The enol form, stabilized by conjugation and intramolecular hydrogen bonding, is often more prevalent in non-polar solvents, while polar solvents can shift the equilibrium towards the keto form by competing for hydrogen bonds.[3] Understanding this equilibrium is paramount, as the two tautomers exhibit different polarities and, consequently, different solubilities.

Predicted Solubility Profile and Analogous Compound Data

In the absence of direct quantitative data for this compound, we can infer its likely solubility by examining structurally similar compounds. A close analog is 2'-hydroxyacetophenone, which shares the phenolic hydroxyl group and a carbonyl function.

Qualitative Solubility of 2'-hydroxyacetophenone:

| Solvent | Solubility |

| Ethanol | Soluble (approx. 11 mg/mL) |

| DMSO | Soluble (approx. 20 mg/mL) |

| Dimethylformamide | Soluble (approx. 16 mg/mL) |

| Water | Slightly soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

Data compiled from publicly available sources.[4][5]

Based on this, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents like ethanol. Its solubility in water is expected to be low. The additional carbonyl group in this compound compared to 2'-hydroxyacetophenone may slightly increase its polarity, potentially enhancing its solubility in polar solvents.

The general principle of "like dissolves like" is a useful guide.[6] Solvents with a polarity similar to that of this compound are more likely to be effective.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a given solvent.[7]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid solute with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Experimental Workflow

The following protocol provides a self-validating system for the accurate determination of this compound solubility.

dot

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Reagents:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a known volume of each test solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used in applications with varying thermal conditions.

-

pH: For ionizable compounds, pH can drastically alter solubility. While this compound is a weak acid, its solubility in aqueous solutions will be higher at a pH above its pKa due to the formation of the more polar phenoxide ion.

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities is recommended to establish a comprehensive solubility profile.

Conclusion

References

- 1. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Ortho-Hydroxyacetophenone | CAS:118-93-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

The Discovery and Synthesis of o-Acetoacetylphenol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of o-acetoacetylphenol, also known as o-hydroxybenzoylacetone or 1-(2-hydroxyphenyl)butane-1,3-dione. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, their mechanistic underpinnings, and the evolution of preparative techniques. We will explore the pivotal role of the Fries rearrangement in the historical context of its synthesis and present modern, alternative approaches. Key chemical properties, such as its characteristic keto-enol tautomerism, and its applications as a versatile intermediate in organic synthesis will also be discussed. This guide is structured to provide not only a historical narrative but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Versatile Benzoylacetone

o-Acetoacetylphenol is a β-dicarbonyl compound featuring a phenolic hydroxyl group ortho to an acetoacetyl substituent. This unique structural arrangement imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a variety of heterocyclic compounds, notably chromones and flavones, which are of significant interest in medicinal chemistry.[1] The presence of both a chelating β-dicarbonyl moiety and a phenolic group also suggests potential applications in coordination chemistry and as a bioactive molecule itself. Understanding the historical development of its synthesis provides a foundational context for contemporary research and process optimization.

A Historical Perspective: The Dawn of Hydroxyaryl Ketone Synthesis

The history of o-acetoacetylphenol is intrinsically linked to the discovery of a name reaction that revolutionized the synthesis of hydroxyaryl ketones: the Fries rearrangement .

The Landmark Discovery by Karl Theophil Fries

In 1908, German chemist Karl Theophil Fries reported a Lewis acid-catalyzed rearrangement of phenolic esters to ortho- and para-hydroxyaryl ketones.[2] This reaction, now famously known as the Fries rearrangement, provided a direct and efficient route to a class of compounds that were previously challenging to access.[2] The reaction typically involves heating a phenolic ester with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), often in a solvent like nitrobenzene or carbon disulfide.[2]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] This temperature dependence is a classic example of kinetic versus thermodynamic control. The ortho-isomer can form a stable six-membered chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.

While the original publications by Fries do not explicitly mention the synthesis of o-acetoacetylphenol from phenyl acetoacetate, his discovery laid the fundamental groundwork for its eventual preparation. The broad applicability of the Fries rearrangement to a variety of phenolic esters makes it the cornerstone of the historical synthesis of o-acetoacetylphenol.

The Evolution of Synthesis: From Classic Rearrangement to Modern Methodologies

The synthesis of o-acetoacetylphenol has evolved from the foundational Fries rearrangement to include more modern and often milder approaches.

The Classic Route: Fries Rearrangement of Phenyl Acetoacetate

The traditional and most direct method for the synthesis of o-acetoacetylphenol is the Fries rearrangement of phenyl acetoacetate. This reaction involves the intramolecular acyl migration from the phenolic oxygen to the ortho position of the aromatic ring.

Reaction Mechanism:

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.

Figure 1: General mechanism of the Fries rearrangement for the synthesis of o-acetoacetylphenol.

Experimental Protocol: Fries Rearrangement of Phenyl Acetate (A Model System)

The following protocol for the Fries rearrangement of phenyl acetate to o- and p-hydroxyacetophenone can be adapted for the synthesis of o-acetoacetylphenol from phenyl acetoacetate.[4]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice-water bath

-

Hydrochloric acid (1 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend anhydrous aluminum chloride (2.5 equivalents) in nitrobenzene.

-

Cool the flask in an ice-water bath.

-

Slowly add phenyl acetate (1 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature to favor ortho-acylation (typically above 100°C).

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate the o-acetoacetylphenol.

Causality Behind Experimental Choices:

-

Anhydrous AlCl₃: The Lewis acid catalyst is crucial for activating the ester and facilitating the acyl group migration. It must be anhydrous as moisture will deactivate the catalyst.

-

Nitrobenzene: This high-boiling point solvent is often used to achieve the higher temperatures required for ortho-selectivity.

-

Acidic Workup: The addition of HCl is necessary to hydrolyze the aluminum-phenoxide complex and liberate the final product.

A Modern Alternative: Base-Mediated Condensation

A more recent and often higher-yielding method for the synthesis of o-acetoacetylphenol involves the base-mediated condensation of 2'-hydroxyacetophenone with an acetylating agent, such as ethyl acetate.[5] This approach avoids the often harsh conditions and regioselectivity issues of the Fries rearrangement.

Reaction Mechanism:

This reaction proceeds via a Claisen-like condensation mechanism.

Figure 2: General mechanism for the base-mediated synthesis of o-acetoacetylphenol.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione [5]

Materials:

-

2'-Hydroxyacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (6 M)

-

Ice

Procedure:

-

Suspend sodium hydride (4 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Prepare a solution of 2'-hydroxyacetophenone (1 equivalent) and ethyl acetate (2.5 equivalents) in anhydrous THF.

-

Add the solution from step 2 dropwise to the sodium hydride suspension at room temperature. A vigorous reaction may be observed.

-

After the addition is complete, stir the reaction mixture for a further 5-10 minutes.

-

Quench the reaction by carefully pouring it onto ice.

-

Acidify the mixture to pH 6 with 6 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/petroleum ether) to afford o-acetoacetylphenol.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the methyl group of the acetophenone to form the reactive enolate.

-

Anhydrous THF: An aprotic, anhydrous solvent is essential to prevent quenching of the strong base and the enolate intermediate.

-

Inert Atmosphere: The use of an inert gas (e.g., nitrogen or argon) is necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Key Chemical Characteristics: The Duality of Keto-Enol Tautomerism

A fundamental property of o-acetoacetylphenol, as with other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers.

Figure 3: Keto-enol tautomerism of o-acetoacetylphenol.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the double bond with the carbonyl group and the aromatic ring. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. In many nonpolar solvents, the enol form is the major species.

Applications in Organic Synthesis

o-Acetoacetylphenol is a valuable building block for the synthesis of various heterocyclic compounds.

Synthesis of Chromones

One of the most significant applications of o-acetoacetylphenol is in the synthesis of 2-methylchromones.[6][7] The intramolecular cyclization of o-acetoacetylphenol under acidic conditions leads to the formation of the chromone ring system. These chromone derivatives are of considerable interest due to their wide range of pharmacological activities.[1]

Chelating Agent

The β-diketone moiety in o-acetoacetylphenol can act as a bidentate ligand, forming stable complexes with various metal ions. This property makes it a useful chelating agent in coordination chemistry and for potential applications in analytical chemistry or as a metal scavenger.[6]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 16636-62-7 |

| Appearance | Solid |

| Synonyms | o-Hydroxybenzoylacetone, 1-(2-Hydroxyphenyl)butane-1,3-dione |

Conclusion

o-Acetoacetylphenol, a molecule with a rich history tied to the development of synthetic organic chemistry, continues to be a relevant and versatile building block. Its synthesis, historically rooted in the Fries rearrangement, has evolved to include more efficient and milder methodologies. The unique structural features of o-acetoacetylphenol, particularly its ability to undergo keto-enol tautomerism and its utility as a precursor to chromones, ensure its continued importance in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its discovery, synthesis, and key characteristics, offering a valuable resource for researchers and scientists in the field.

References

- 1. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 3. Journal für praktische Chemie – Wikisource [de.wikisource.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. rsc.org [rsc.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. An improved synthesis of hydroxy aryl ketones by fries rearrangement with methanesulfonic acid/methanesulfonic anhydride - Lookchem [lookchem.com]

A Theoretical and Spectroscopic Investigation of 2-(acetoacetyl)phenol: Structure, Tautomerism, and Intramolecular Hydrogen Bonding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(acetoacetyl)phenol (2-AAP) is a molecule of significant interest due to the complex interplay between its keto-enol tautomerism and a strong intramolecular hydrogen bond (IHB). This guide provides a comprehensive theoretical framework for understanding the structural and electronic properties of 2-AAP. By leveraging Density Functional Theory (DFT), we explore the energetic landscape of its tautomeric forms, elucidate the nature of the stabilizing IHB, and correlate these computational findings with experimental spectroscopic data. This document serves as a technical resource, detailing not only the results of theoretical studies but also the underlying causality for the selection of specific computational protocols, thereby offering a self-validating system for researchers in medicinal chemistry and materials science.

Introduction: The Structural Dichotomy of this compound